(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone
Description
The compound (4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone is a quinoline derivative characterized by a fused dithiolo[3,4-c]quinoline core and a 3,4,5-trimethoxyphenyl substituent. Its structural uniqueness arises from:
- Dithiolo ring system: The sulfur-rich moiety enhances electron delocalization, influencing reactivity and interaction with biological targets .
Primary research focuses on its applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S3/c1-22(2)19-17(21(28)30-29-19)13-8-6-7-9-14(13)23(22)20(24)12-10-15(25-3)18(27-5)16(11-12)26-4/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSXTEWYMCVOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362163 | |
| Record name | (4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6013-51-0 | |
| Record name | (4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the sulfanylidenedithiolo group, and attachment of the trimethoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline core or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Researchers may study its pharmacological properties, including its ability to modulate specific biological pathways or targets.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Computational Property Analysis
The table below compares key features of the target compound with analogous quinoline derivatives:
Key Observations :
- The 3,4,5-trimethoxyphenyl group in the target compound increases polarity (higher polar surface area) compared to phenoxy or alkyl-substituted analogs .
- Shared dithioloquinoline cores suggest similar base reactivity, but substituents dictate solubility and target affinity. For example, the triazolylsulfanyl group in may enhance metal-binding capacity, whereas trimethoxyphenyl groups favor π-π stacking in biological systems .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (Tc) for structural fingerprints:
- Target vs. 2-Phenoxy Analog: Tc = 0.65 (moderate similarity due to shared core but divergent substituents) .
- Target vs. Triazolylsulfanyl Derivative: Tc = 0.72 (higher similarity from common dithioloquinoline and sulfur motifs) .
Biological Activity
The compound (4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O5S2
- Molecular Weight : 414.53 g/mol
This compound features a quinoline core fused with a dithiolo structure and is substituted with a trimethoxyphenyl group. The presence of sulfur in its structure suggests potential reactivity and biological interactions.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. Studies on similar sulfur-containing compounds have shown that they can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .
- Case Study : A study involving related dithioloquinoline derivatives revealed IC50 values indicating potent cytotoxicity against cancer cell lines such as MCF-7 (human breast cancer) and HCT-116 (colon carcinoma). For example, derivatives showed IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines .
Antioxidant Activity
The antioxidant properties of sulfur-containing compounds are well-documented:
- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress by enhancing the body’s antioxidant defenses. This activity is crucial in preventing cellular damage associated with various diseases .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Research Findings : Compounds similar to this compound have demonstrated efficacy against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing (4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone, and how can purity be ensured?
- Methodological Answer: The synthesis involves coupling a dithioloquinoline core with a 3,4,5-trimethoxybenzoyl group. Key steps include:
- Lithiation and Grignard Reactions : Use n-BuLi in THF to activate intermediates, followed by reaction with Weinreb amides or aryl magnesium bromides (e.g., 3,4,5-trimethoxyphenylmagnesium bromide) to form ketones .
- Purification : Employ silica gel column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 4:6 to 6:4 ratios) to isolate products. Confirm purity via HPLC (>95%) and characterize using / NMR and high-resolution mass spectrometry (HRMS) .
- Yield Optimization : Adjust reaction times (e.g., 18 hours at 70°C) and stoichiometry of reagents (e.g., 1.2 equivalents of aryl halides) to mitigate side reactions .
Q. How can structural ambiguities in the dithioloquinoline core be resolved during characterization?
- Methodological Answer: Use a combination of spectroscopic and computational techniques:
- NMR Analysis : Assign and signals for the dithioloquinoline sulfur atoms (δ 2.8–3.2 ppm for methyl groups) and the trimethoxyphenyl moiety (δ 3.8–4.0 ppm for OCH) .
- X-ray Crystallography : Resolve steric clashes in the dithiolo[3,4-c]quinoline ring system, particularly the 4,4-dimethyl substituents, to confirm stereochemistry .
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate the sulfanylidene group’s electronic environment .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer: Prioritize assays aligned with the trimethoxyphenyl moiety’s known tubulin polymerization inhibition:
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC values < 10 µM indicate potency) .
- Tubulin Binding : Use fluorescence-based competitive assays with colchicine as a reference ligand to measure disruption of microtubule dynamics .
- Selectivity Testing : Compare activity in normal cell lines (e.g., HEK293) to assess therapeutic index .
Advanced Research Questions
Q. How do substituents on the dithioloquinoline core influence biological activity?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents:
| Substituent Position | Modification | Impact on Activity |
|---|---|---|
| 4,4-Dimethyl | Replace with ethyl/cyclopropyl | Increased lipophilicity may enhance membrane permeability but reduce solubility . |
| Sulfanylidene group | Substitute with selenide or oxygen | Selenide analogs show higher redox activity but lower stability in physiological conditions . |
Q. How can contradictory data on metabolic stability be resolved?
- Methodological Answer: Address discrepancies using:
- In Vitro Microsomal Assays : Compare hepatic clearance rates across species (e.g., human vs. murine CYP450 isoforms) to identify species-specific metabolism .
- Metabolite Profiling : Use LC-MS/MS to detect phase I/II metabolites. For example, demethylation of trimethoxyphenyl groups is a common degradation pathway .
- Isotope Labeling : Track -labeled methyl groups to confirm metabolic pathways .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer: Employ multimodal approaches:
- Cryo-EM : Visualize compound-tubulin interactions at near-atomic resolution to identify binding pockets .
- Transcriptomics : Perform RNA-seq on treated cells to assess downstream effects on apoptosis (e.g., Bcl-2/Bax ratio) and mitotic arrest markers (e.g., PLK1) .
- In Vivo PET Imaging : Use -labeled analogs to monitor biodistribution in tumor-bearing models .
Q. How can solvent effects be mitigated during crystallization for X-ray studies?
- Methodological Answer: Optimize crystallization conditions:
- Solvent Screening : Test mixtures of DMSO/water (1:4) or chloroform/methanol (3:1) to improve crystal lattice packing .
- Additives : Include 5% glycerol or 0.1 M ammonium sulfate to stabilize hydrogen-bonding networks .
- Temperature Gradients : Slow cooling from 40°C to 4°C over 72 hours reduces crystal defects .
Data Contradiction Analysis
Q. How to interpret conflicting results in cytotoxicity assays across cell lines?
- Methodological Answer: Potential factors include:
- Membrane Transporters : Overexpression of ABCB1 in resistant lines (e.g., NCI/ADR-RES) reduces intracellular accumulation. Verify using verapamil as an inhibitor .
- Cell Cycle Synchronization : Treat cells with nocodazole (G2/M arrest) to standardize assay conditions and reduce variability .
- Data Normalization : Use Z-factor scoring to distinguish true activity from background noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
